molecular formula C20H22FN2O4P B2946952 diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate CAS No. 321685-77-2

diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2946952
CAS No.: 321685-77-2
M. Wt: 404.378
InChI Key: LLQQBAKDIGUCFM-UHFFFAOYSA-N
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Description

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate is a synthetic compound that belongs to the class of phosphonates This compound is characterized by the presence of an oxazole ring, a benzylamino group, and a fluorophenyl group

Scientific Research Applications

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction.

    Phosphonate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation and catalytic processes to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(benzylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-(4-fluorophenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-8-6-5-7-9-15)27-18(23-20)16-10-12-17(21)13-11-16/h5-13,22H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQBAKDIGUCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)F)NCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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